

# Formulation of Functional Foods with Enocyanin: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Enocyanin*

Cat. No.: *B15575552*

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## Introduction

**Enocyanin**, a natural food colorant rich in anthocyanins extracted from grape pomace, is gaining significant interest for the development of functional foods due to its potent antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers and professionals working on the formulation of functional foods fortified with **enocyanin**. These guidelines cover stability, analytical methods for bioactivity assessment, and practical formulation considerations for various food matrices.

## Physicochemical Properties and Stability of Enocyanin

**Enocyanin's** stability is crucial for its efficacy as a functional ingredient. Its color and antioxidant capacity are significantly influenced by pH, temperature, light, and the food matrix.

Table 1: Stability of **Enocyanin** under Various Conditions

| Parameter                | Condition  | Observation  | Impact on Functional Food Formulation   |
|--------------------------|--|--|---|
| pH                       | pH < 3   | Intense red color, high stability.[1]  | Ideal for acidic beverages like fruit juices and sports drinks.               |
| pH 4-5                   | Colorless or faintly colored.  | May not be suitable for products in this pH range if color is desired.   |   |
| pH > 7                   | Unstable, degradation to brown compounds.  | Avoid alkaline food matrices.  |   |
| Temperature              | Low Temperature (4°C)  | High stability.  | Refrigerated products like yogurt and dairy beverages are excellent carriers. |
| High Temperature (>60°C) | Degradation follows first-order kinetics; loss of color and antioxidant activity.[2] | Use processing methods that minimize heat exposure, such as flash pasteurization or aseptic filling.[3] Encapsulation can improve thermal stability. |   |
| Light                    | Exposure to UV and visible light   | Accelerates degradation.   | Use opaque packaging materials to protect the final product.                  |

|  |   |  |  |
|--|---|--|--|
| Food Matrix                            | Presence of ascorbic acid                     | Can accelerate anthocyanin degradation.[4]                                     | Consider using encapsulation or co-pigmentation with other polyphenols to enhance stability.[4][5] |
| Presence of proteins (e.g., whey)      | Can form complexes that enhance stability.[4] | Dairy-based functional foods can be a good choice for enocyanin fortification. |  |
| Presence of sugars and polysaccharides | Can have a stabilizing effect.[6]             | Sweetened beverages and yogurts may offer a protective matrix.                 |  |

## Application Notes for Functional Food Formulation

### Functional Beverages

**Enocyanin** is well-suited for acidic beverages where it imparts a stable red color and antioxidant benefits.

- Formulation Guidelines:
  - pH: Maintain the final product pH between 2.5 and 3.5 for optimal color and stability.
  - Sweeteners: High-fructose corn syrup or sucrose can be used. Natural sweeteners like stevia are also compatible.
  - Acidulants: Citric acid is commonly used to adjust the pH.
  - Processing: Utilize flash pasteurization or high-pressure processing to minimize thermal degradation.[3]
  - Packaging: Use light-blocking packaging such as amber PET bottles or cartons.
- Shelf-Life Considerations: The shelf life of beverages containing **enocyanin** can be determined by accelerated testing, monitoring the degradation of anthocyanins over time at

elevated temperatures.[7]

## Functional Dairy Products (Yogurt)

Yogurt provides a favorable acidic and refrigerated environment for **enocyanin**.

- Formulation Guidelines:
  - Incorporation: **Enocyanin** can be added to the fruit preparation or directly to the yogurt base post-fermentation.
  - Stability: The presence of milk proteins can enhance the stability of anthocyanins.[4] However, some lactic acid bacteria strains may produce enzymes that can degrade anthocyanins.[8] Encapsulation of **enocyanin** can improve its stability in yogurt.[4][6]
  - Sensory Analysis: Conduct sensory evaluations to ensure that the addition of **enocyanin** does not negatively impact the flavor and texture of the yogurt.[1][9]
- Challenges:
  - Potential for color fading during storage.[6]
  - Interaction with other ingredients affecting texture and flavor.[5][10][11][12]

## Experimental Protocols

### Quantification of Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol determines the free radical scavenging activity of **enocyanin**.

- Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to a yellow-colored compound, and the change in absorbance is measured spectrophotometrically.[10][13][14]
- Materials:
  - DPPH (2,2-diphenyl-1-picrylhydrazyl)

- Methanol (spectrophotometric grade)
- **Enocyanin** extract
- Positive control (e.g., Ascorbic acid, Trolox)
- Spectrophotometer and cuvettes or microplate reader
- Procedure:
  - Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle.
  - Sample Preparation: Prepare a series of dilutions of the **enocyanin** extract in methanol.
  - Reaction: In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.
  - Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
  - Measurement: Measure the absorbance at 517 nm against a methanol blank.
  - Calculation: Calculate the percentage of radical scavenging activity using the following formula:

[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Assessment of Cytotoxicity: MTT Assay

This protocol assesses the potential cytotoxicity of **enocyanin** on cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells. [\[3\]](#)[\[15\]](#)[\[19\]](#)[\[20\]](#)
- Materials:
  - Cell line (e.g., Caco-2, RAW 264.7)

- Cell culture medium
- **Enocyanin** extract
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- 96-well plates
- Microplate reader
- Procedure:
  - Cell Seeding: Seed cells in a 96-well plate at a density of  $1 \times 10^4$  to  $1 \times 10^5$  cells/well and incubate for 24 hours.
  - Treatment: Treat the cells with various concentrations of the **enocyanin** extract and incubate for 24-48 hours. Include untreated cells as a control.
  - MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
  - Solubilization: Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
  - Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
  - Calculation: Express the results as a percentage of cell viability relative to the untreated control.

## In Vitro Anti-inflammatory Assay

This protocol evaluates the anti-inflammatory effects of **enocyanin** by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. [2][21][22][23][24]

- Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophage cells, leading to the production of NO and pro-inflammatory cytokines like TNF- $\alpha$  and IL-6. **Enocyanin**'s anti-inflammatory potential is assessed by its ability to inhibit these inflammatory mediators.
- Materials:
  - RAW 264.7 macrophage cell line
  - Cell culture medium (DMEM)
  - Lipopolysaccharide (LPS)
  - **Enocyanin** extract
  - Griess Reagent for NO measurement
  - ELISA kits for TNF- $\alpha$  and IL-6 measurement
- Procedure:
  - Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates and allow them to adhere. Pre-treat the cells with different concentrations of **enocyanin** extract for 1 hour.
  - Inflammatory Stimulation: Stimulate the cells with LPS (1  $\mu$ g/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and sample groups (cells + **enocyanin** + LPS).
  - Nitric Oxide (NO) Measurement:
    - Collect the cell culture supernatant.
    - Mix 100  $\mu$ L of supernatant with 100  $\mu$ L of Griess Reagent.
    - Incubate for 10 minutes at room temperature.
    - Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO concentration.

- Cytokine Measurement (TNF- $\alpha$  and IL-6):
  - Collect the cell culture supernatant.
  - Quantify the levels of TNF- $\alpha$  and IL-6 using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis: Compare the levels of NO, TNF- $\alpha$ , and IL-6 in the **enocyanin**-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

## In Vitro Bioavailability Assessment using Caco-2 Cell Model

This protocol simulates the absorption of **enocyanin** across the intestinal epithelium. [[14](#)][[20](#)][[25](#)][[26](#)][[27](#)]

- Principle: Caco-2 cells, when grown on semi-permeable membranes, differentiate to form a monolayer that mimics the human intestinal barrier. This model is used to assess the transport of compounds from the apical (intestinal lumen) to the basolateral (bloodstream) side.
- Materials:
  - Caco-2 cell line
  - Cell culture medium (DMEM)
  - Transwell inserts (0.4  $\mu$ m pore size)
  - **Enocyanin** extract
  - Hanks' Balanced Salt Solution (HBSS)
  - HPLC system for quantification
- Procedure:



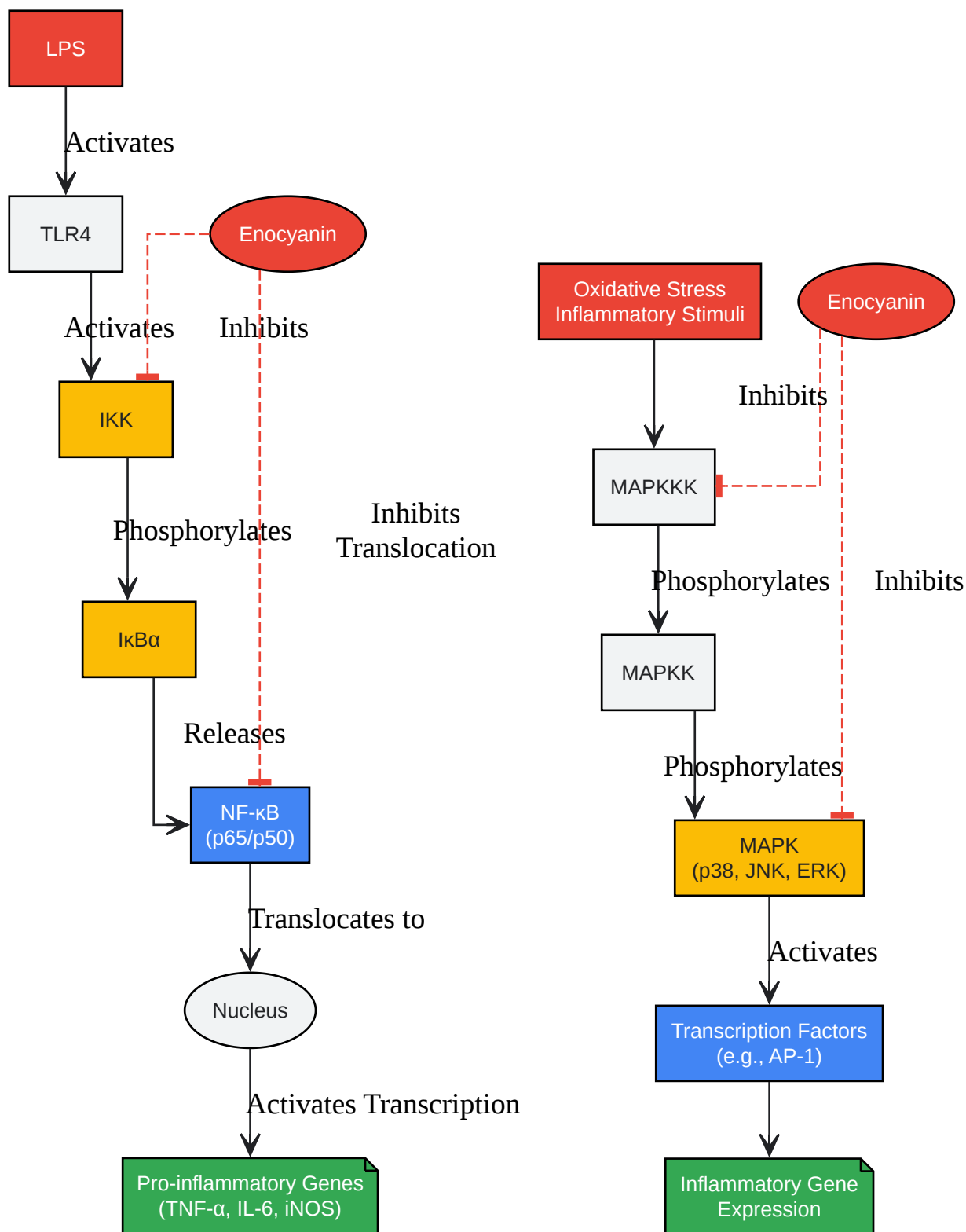
- Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
- Transport Experiment:
  - Wash the Caco-2 monolayer with pre-warmed HBSS.
  - Add the **enocyanin** extract (dissolved in HBSS) to the apical side of the Transwell insert.
  - Add fresh HBSS to the basolateral side.
  - Incubate at 37°C.
  - Collect samples from the basolateral side at different time points (e.g., 30, 60, 90, 120 minutes).
  - Also, collect the final sample from the apical side and lyse the cells to determine the amount of absorbed anthocyanins.
- Quantification: Analyze the concentration of anthocyanins in the collected samples using HPLC.
- Apparent Permeability Coefficient (Papp) Calculation:

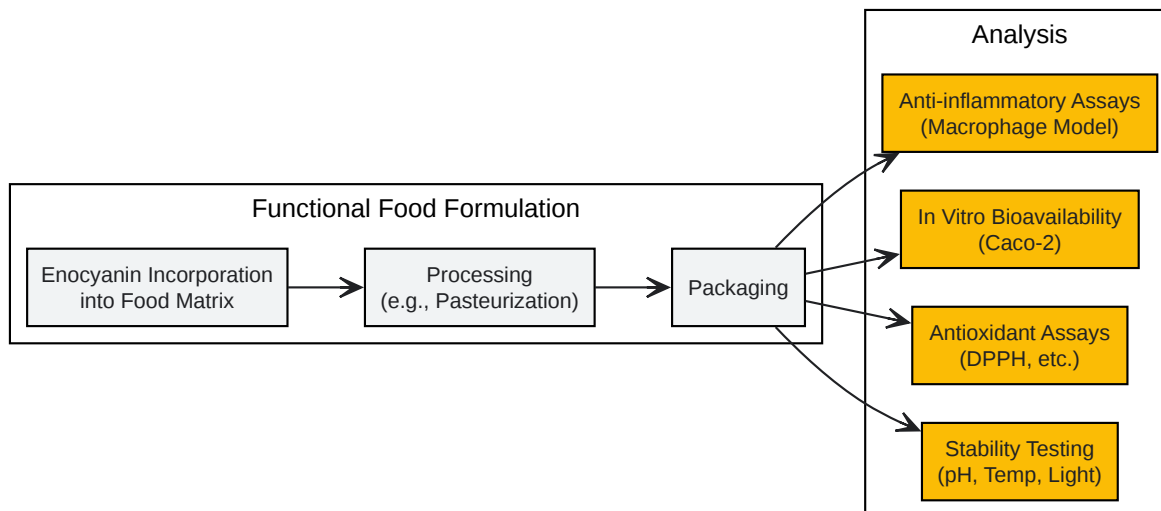
where  $dQ/dt$  is the rate of appearance of the compound on the basolateral side,  $A$  is the surface area of the membrane, and  $C_0$  is the initial concentration on the apical side.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways Modulated by Enocyanin

**Enocyanin** exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF- $\kappa$ B and MAPK pathways.





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